
3-(3,5-Dichloroanilino)-1lambda~6~,4,2-dithiazole-1,1(5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Dichloroanilino)-1lambda~6~,4,2-dithiazole-1,1(5H)-dione is a chemical compound that features a unique structure combining an aniline derivative with a dithiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichloroanilino)-1lambda~6~,4,2-dithiazole-1,1(5H)-dione typically involves the reaction of 3,5-dichloroaniline with a dithiazole precursor under controlled conditions. One common method includes the chlorination of 4-chloro-2-nitrotoluene, followed by oxidation and hydrogenation to yield 4,6-dichloro amino benzoic acid. This intermediate is then decarboxylated to produce 3,5-dichloroaniline, which reacts with the dithiazole precursor to form the final product .
Industrial Production Methods
Industrial production of 3,5-dichloroaniline, a key precursor, involves the use of catalysts to enhance reaction selectivity and yield. The process includes chlorination, rectification, and separation steps to obtain high-purity 3,5-dichloroaniline . This compound is then used in further reactions to synthesize this compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,5-Dichloroanilino)-1lambda~6~,4,2-dithiazole-1,1(5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary, typically involving controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Wissenschaftliche Forschungsanwendungen
3-(3,5-Dichloroanilino)-1lambda~6~,4,2-dithiazole-1,1(5H)-dione has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(3,5-Dichloroanilino)-1lambda~6~,4,2-dithiazole-1,1(5H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other dichloroaniline derivatives, such as:
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
Uniqueness
3-(3,5-Dichloroanilino)-1lambda~6~,4,2-dithiazole-1,1(5H)-dione is unique due to its dithiazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
61343-70-2 |
|---|---|
Molekularformel |
C8H6Cl2N2O2S2 |
Molekulargewicht |
297.2 g/mol |
IUPAC-Name |
N-(3,5-dichlorophenyl)-1,1-dioxo-1,4,2-dithiazol-3-amine |
InChI |
InChI=1S/C8H6Cl2N2O2S2/c9-5-1-6(10)3-7(2-5)11-8-12-16(13,14)4-15-8/h1-3H,4H2,(H,11,12) |
InChI-Schlüssel |
RMNCPISHWQKOMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1SC(=NS1(=O)=O)NC2=CC(=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S,5R)-3,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane](/img/structure/B14586301.png)
![1H-Indole, 1-[(4,4-dimethyl-2-oxocyclopentyl)carbonyl]-5-methoxy-](/img/structure/B14586304.png)
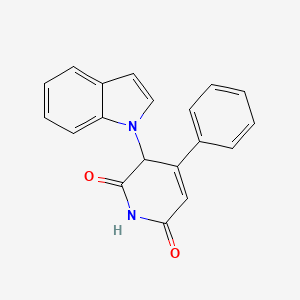
![N-(2-Aminoethyl)-N-[2-(dodecylamino)ethyl]glycine](/img/structure/B14586318.png)
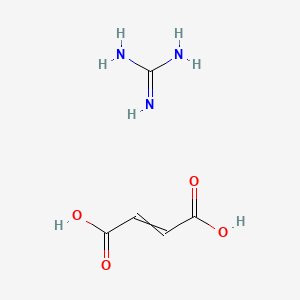
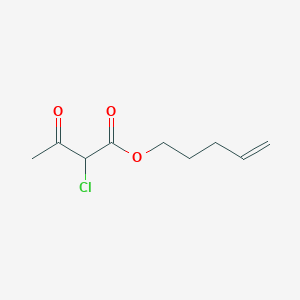
![4-[3-([1,1'-Biphenyl]-4-yl)but-2-en-1-yl]morpholine](/img/structure/B14586330.png)
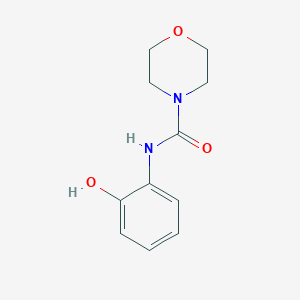
![Methanone, [3-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]phenyl-](/img/structure/B14586354.png)


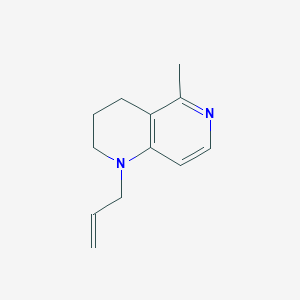
![Methyl [2-(dimethoxyphosphoryl)hydrazinylidene]acetate](/img/structure/B14586371.png)
